Boc-Ser(Ala-Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

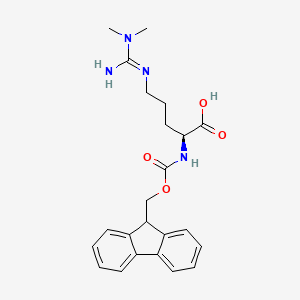

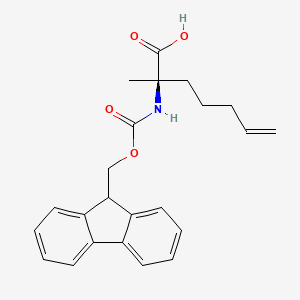

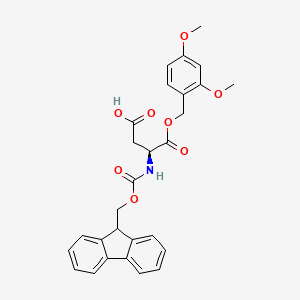

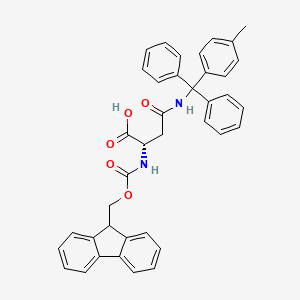

Boc-Ser(Ala-Fmoc)-OH, otherwise known as t-Butoxycarbonyl-L-serine(2-amino-2-phenylacetamido)-4-methyl-phenoxyacetate, is an important organic compound used in organic synthesis. It is a versatile reagent used in peptide synthesis and has a wide range of applications in biochemistry and medicinal chemistry. It is a widely used reagent in the synthesis of peptides, proteins and other biological compounds. It is important in the development of new drugs and in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Peptide Synthesis

“Boc-Ser(Fmoc-Ala)-OH” is used in the Fmoc/tBu solid-phase peptide synthesis . This method is the preferred choice for synthesizing peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Green Chemistry

The compound is also relevant in the field of green chemistry . Recent studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS), and “Boc-Ser(Fmoc-Ala)-OH” plays a crucial role in these processes .

Preparation of Azidopeptides

“Boc-Ser(Fmoc-Ala)-OH” is used in the preparation of azidopeptides . The rise of CuI-catalyzed click chemistry has initiated an increased demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides .

Cost-Effective Synthesis

The compound is also significant in the cost-effective synthesis of azido and alkyne amino acids . Due to the high cost of these amino acids in peptide chemistry, researchers have investigated the in-house preparation of a set of Fmoc azido amino acids .

Drug Development

“Boc-Ser(Fmoc-Ala)-OH” is gaining considerable attention in drug development . Peptides are potential drugs, and the Fmoc/tBu solid-phase synthesis, which uses “Boc-Ser(Fmoc-Ala)-OH”, is the method of choice for the synthesis of these molecules .

Environmental Impact

The compound is also relevant in reducing the environmental impact of peptide synthesis . The adoption of green solvents in current synthetic schemes will translate into a smaller impact on the environment and human health .

Propiedades

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCOUIAJPRCEQ-BTYIYWSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Ser(Fmoc-Ala)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)